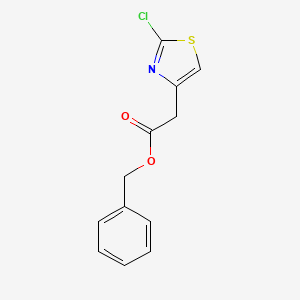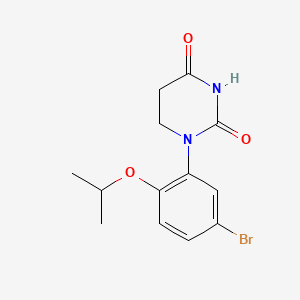
1-(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanamine hydrochloride is a chemical compound with a unique structure that includes a dioxane ring substituted with a methanamine group.
Vorbereitungsmethoden
The synthesis of 1-(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanamine hydrochloride typically involves the reaction of 2,6,6-trimethyl-1,4-dioxane with methanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanamine group can participate in substitution reactions with halides or other electrophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The dioxane ring structure may also play a role in stabilizing the compound and enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanamine hydrochloride include:
2,6,6-Trimethylcyclohexa-1,4-dienecarbaldehyde: This compound has a similar trimethyl-substituted ring structure but differs in its functional groups.
(6,6-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride: This compound is structurally similar but has different methyl substitution patterns.
The uniqueness of this compound lies in its specific combination of the dioxane ring and methanamine group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H18ClNO2 |
|---|---|
Molekulargewicht |
195.69 g/mol |
IUPAC-Name |
(2,6,6-trimethyl-1,4-dioxan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-7(2)5-10-6-8(3,4-9)11-7;/h4-6,9H2,1-3H3;1H |
InChI-Schlüssel |
IWTYTOJMBUGMIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COCC(O1)(C)CN)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(Aminomethyl)-3-methyl-2lambda6-thia-3-azabicyclo[3.1.0]hexane-2,2-dione hydrochloride](/img/structure/B15304048.png)
![5-[(2-Amino-2-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15304053.png)
![1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B15304061.png)



![(6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride](/img/structure/B15304096.png)



![benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate](/img/structure/B15304125.png)
